VH-298

概要

説明

VH298は、フォン・ヒッペル・リンダウ(VHL)タンパク質と低酸素誘導因子アルファ(HIF-α)の相互作用を阻害する強力な細胞透過性化学プローブです。 この阻害は、HIF-αを安定化させることによって低酸素応答を誘発するため、VH298は低酸素関連経路および疾患の研究に貴重なツールとなります .

準備方法

VH298の合成は、重要な中間体の調製から始まる複数のステップを含みます。 反応条件には、多くの場合、有機溶媒、触媒、および特定の温度制御の使用が含まれ、高収率と純度が保証されます .

化学反応の分析

VH298は、主にVHLタンパク質との相互作用を含む反応を起こします。この化合物は、VHLに対する高い親和性と特異性で知られており、HIF-αの安定化につながります。 VH298の合成と反応に使用される一般的な試薬には、目的の化学構造の形成を促進するための有機溶媒、触媒、および保護基が含まれます .

科学研究への応用

VH298は、科学研究において幅広い用途があります。特に、低酸素が腫瘍の進行と治療に対する抵抗性に重要な役割を果たす癌研究において、低酸素関連経路の研究に広く使用されています。 VH298は、プロテオリシス標的化キメラ(PROTAC)の開発にも使用されます。PROTACは、ユビキチン-プロテアソーム系にリクルートすることによって特定のタンパク質を分解するように設計された二機能性分子です . さらに、VH298はオートファジー、特にペキソファジーに関連する研究に適用されており、VHL媒介HIF-α転写活性を調節することによってペルオキシソームの分解を促進します .

科学的研究の応用

Key Applications of VH-298

-

Cancer Research

- Hypoxia Mimetic : this compound has been utilized as a hypoxia mimetic in cancer studies, promoting HIF-dependent responses that are crucial for tumor growth and survival in hypoxic environments. In vitro experiments have demonstrated that this compound significantly increases HIF-1α and HIF-2α levels in cancer cell lines, leading to enhanced expression of glycolytic enzymes and other HIF-target genes .

- Tumor Microenvironment Studies : The compound has been used to study the tumor microenvironment's response to low oxygen levels, providing insights into how tumors adapt to hypoxia and the potential therapeutic targets for intervention .

-

Wound Healing

- Enhanced Healing : In preclinical models, this compound has shown promise in improving wound healing processes. Studies indicate that treatment with this compound activates HIF-1 signaling pathways, leading to increased vascularization and improved healing patterns in wound models . This suggests potential applications in regenerative medicine.

-

Pexophagy Activation

- Cellular Homeostasis : Recent findings suggest that this compound promotes pexophagy (the selective degradation of peroxisomes) through modulation of VHL-mediated HIF-α transcriptional activity. This application highlights this compound's role in maintaining cellular homeostasis and its potential use in metabolic disorders .

-

In Vivo Applications

- Animal Studies : this compound has been tested in mouse models, demonstrating its efficacy in triggering hypoxic responses similar to those observed under natural hypoxia conditions. This underscores its potential for therapeutic applications in conditions characterized by inadequate oxygen supply .

Data Tables

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving various cancer cell lines treated with this compound showed a significant increase in HIF-target gene expression compared to control groups. The results indicated that this compound effectively mimicked hypoxic conditions, promoting cellular adaptations typical of tumor environments.

-

Wound Healing Model :

- In a murine model of skin wounds, this compound treatment resulted in enhanced angiogenesis and accelerated closure rates compared to untreated controls. Histological analysis revealed increased capillary density and collagen deposition, suggesting improved healing dynamics attributed to HIF activation.

-

Pexophagy Research :

- Investigations into the role of this compound in pexophagy revealed that its administration led to increased transcriptional activity of genes involved in peroxisome degradation pathways. This finding points towards potential therapeutic avenues for metabolic diseases linked with dysfunctional pexophagy.

作用機序

VH298は、VHLとHIF-αの相互作用を阻害することによってその効果を発揮します。この阻害は、HIF-αのユビキチン化とそれに続く分解を防ぎ、細胞内でのHIF-αの安定化と蓄積につながります。 安定化されたHIF-αは、血管新生、代謝、細胞生存などのさまざまな細胞プロセスに関与する低酸素応答遺伝子の転写を活性化します .

類似化合物との比較

VH298は、VH032やIOX2などの他のVHL阻害剤と比較されることがよくあります。VH032は、類似の阻害特性を持つ関連化合物ですが、VH298は、VHLに対するより高い効力と特異性で注目されています。一方、IOX2は、広域スペクトルのプロリルヒドロキシラーゼドメイン酵素阻害剤であり、異なるメカニズムで低酸素応答を誘発します。 VH298は、広範囲なオフターゲット効果なしにHIF-αを選択的に安定化させる独特の能力により、低酸素研究における貴重なツールとなります .

結論

VH298は、VHL-HIF-α相互作用の非常に強力で特異的な阻害剤であり、低酸素関連研究において不可欠なツールとなっています。その用途は、癌研究、オートファジー研究、PROTACの開発など、さまざまな分野にわたります。この化合物の独特の作用機序と高い特異性は、他の類似の阻害剤とは一線を画しており、科学研究における重要性を強調しています。

生物活性

VH-298 is a potent small-molecule inhibitor specifically targeting the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and wound healing.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α. Under normal conditions, VHL targets HIF-α for degradation in the presence of oxygen. However, this compound disrupts this interaction, leading to the stabilization of HIF-α proteins, which subsequently triggers a hypoxic response even in normoxic conditions. This mechanism is distinct from other HIF stabilizers that primarily act upstream by inhibiting prolyl hydroxylases (PHDs) that modify HIF-α .

Key Characteristics

- Affinity : this compound exhibits high affinity for VHL with a dissociation constant () of approximately 80-90 nM .

- Cell Permeability : The compound is cell-permeable, allowing it to exert its effects in various cellular environments .

- Selectivity : It selectively targets VHL as its major cellular target, minimizing off-target effects .

Upregulation of HIF Target Genes

Upon treatment with this compound, there is a significant increase in the levels of hydroxylated HIF-α and subsequent upregulation of HIF target genes at both mRNA and protein levels. This effect has been demonstrated across different cell lines and conditions .

Case Studies

-

Wound Healing in Diabetic Models

- Study Design : A rat model mimicking diabetes mellitus was used to assess the efficacy of this compound on wound healing.

- Findings : this compound treatment enhanced fibroblast functions and promoted angiogenesis. Specifically, it increased cell proliferation and the expression of key genes such as collagen type I alpha 1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner .

- : The compound significantly improved wound healing patterns and vascularization, indicating its potential for therapeutic use in diabetic wounds.

-

In Vitro Studies

- Assays Conducted : Cell viability was assessed using the CCK-8 assay, which revealed that concentrations of 30 µM and 100 µM of this compound promoted cell proliferation, while lower (10 µM) and higher (200 µM) concentrations did not show significant effects .

- Mechanistic Insights : Co-immunoprecipitation experiments confirmed that this compound effectively disrupted the binding between HIF-1α and VHL, validating its role as a VHL inhibitor .

Data Summary

| Feature | Details |

|---|---|

| Compound Name | This compound |

| Target | VHL (E3 ubiquitin ligase) |

| K_d | 80-90 nM |

| Effects on HIF | Stabilizes HIF-α; upregulates target genes |

| Applications | Cancer therapy; wound healing |

特性

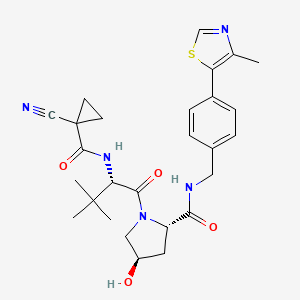

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVQUNZCNAMROD-RZUBCFFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。